The molecular structure of compound 10 has been optimized using Density Functional Theory (DFT) calculations. [] Further structural insights are gained from molecular docking and molecular dynamics (MD) simulation studies, revealing the binding mode and interactions of compound 10 within the VEGFR-2 binding site. []
Compound 10 is proposed to exert its antiproliferative effects by inhibiting VEGFR-2, a key player in angiogenesis (the formation of new blood vessels). [] Molecular docking studies suggest that compound 10 binds to the catalytic pocket of VEGFR-2. [] This binding is further supported by MD simulations showing stable interactions over 100 ns. [] The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method was used to calculate a binding energy of -38.36 Kcal/Mol, confirming the strong interaction between compound 10 and VEGFR-2. [] Further analysis using the Protein-Ligand Interaction Profiler (PLIP) revealed the specific interactions and amino acid residues crucial for binding. []
Compound 10 demonstrates promising in vitro antiproliferative activity against MCF-7 and HCT 116 cancer cell lines, with half-maximal inhibitory concentration (IC50) values of 8.25 and 6.48 μM, respectively. [] Notably, it exhibits significant selectivity for these cancer cell lines compared to normal cells. [] Furthermore, compound 10 potently inhibits VEGFR-2 with an IC50 value of 51 nM. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5